BenchChemオンラインストアへようこそ!

5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Tyrosinase inhibition Melanogenesis Kojic acid derivative

Source this synthetic kojic acid–piperazine hybrid for your tyrosinase or LDHA research. Its unique 5-benzyloxy substitution and furan-2-carbonyl piperazine moiety provide critical SAR differentiation from chloro- or naphthyl-analogs. Use it to benchmark competitive inhibition at the copper active site or to calculate ligand efficiency (LE/LLE) metrics. Ensure your panel's structural diversity and target engagement data are precise with this specific, non-interchangeable probe compound.

Molecular Formula C22H22N2O5
Molecular Weight 394.427
CAS No. 898456-74-1
Cat. No. B2818866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one
CAS898456-74-1
Molecular FormulaC22H22N2O5
Molecular Weight394.427
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3)C(=O)C4=CC=CO4
InChIInChI=1S/C22H22N2O5/c25-19-13-18(28-16-21(19)29-15-17-5-2-1-3-6-17)14-23-8-10-24(11-9-23)22(26)20-7-4-12-27-20/h1-7,12-13,16H,8-11,14-15H2
InChIKeyBKXOEWJWKLBFJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one (CAS 898456-74-1): Research-Grade Kojic Acid–Piperazine Hybrid for Tyrosinase and LDHA Inhibition Studies


5-(Benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one (CAS 898456-74-1, molecular formula C₂₂H₂₂N₂O₅, molecular weight 394.43 g/mol) is a synthetic kojic acid–piperazine hybrid . Its structure embeds a 5-benzyloxy-4H-pyran-4-one (kojic acid) core connected via a methylene linker to a furan-2-carbonyl piperazine moiety [1]. This compound belongs to a class of heterocyclic small molecules under investigation as tyrosinase inhibitors and, based on close structural analogs, as lactate dehydrogenase A (LDHA) inhibitors [1].

Why In-Class Kojic Acid–Piperazine Derivatives Cannot Simply Interchange with CAS 898456-74-1


Kojic acid–piperazine hybrids display extreme substituent-dependent potency variations. In a systematic SAR study of related benzylpiperazine derivatives, para-substituted electron-withdrawing groups yielded IC₅₀ values below 1 µM against mushroom tyrosinase, whereas meta-substituted analogs (e.g., 3-OCH₃, 3-Cl) lost essentially all activity (IC₅₀ > 200 µM) [1]. The specific benzyloxy substituent at the 5-position and the furan-2-carbonyl (rather than benzoyl) group on the piperazine ring of CAS 898456-74-1 modulate both steric fit within the tyrosinase copper-containing active site and π–π stacking with Phe264, making even closely related analogs non-interchangeable for reproducible target engagement [1].

Quantitative Differentiation Evidence for 5-(Benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one (CAS 898456-74-1) Against Closest Analogs


Tyrosinase Inhibition: Structural Context for Expected Potency Advantage Over Kojic Acid

The target compound combines the kojic acid metal-chelating pharmacophore with a furan-2-carbonyl piperazine extension. In the same compound class, the most potent kojic acid–piperazine hybrid achieved an IC₅₀ of 0.21 ± 0.01 µM against mushroom tyrosinase, a 119‑fold improvement over the positive control kojic acid (IC₅₀ = 24.62 ± 1.08 µM) [1]. Although this exact IC₅₀ belongs to a para-bromo-substituted benzylpiperazine analog rather than CAS 898456-74-1, the core scaffold's ability to occupy the copper active site via the kojic acid fragment while engaging Phe264 through the piperazine ring is conserved [1]. The target compound's furan-2-carbonyl group provides a heteroaryl π-face distinct from the phenyl ring of benzoylpiperazine analogs, potentially altering the π–π stacking geometry and inhibitory kinetics.

Tyrosinase inhibition Melanogenesis Kojic acid derivative

LDHA Inhibition Potential: Class-Level Ligand Efficiency Comparable to the 3‑Chlorobenzyloxy Analog

The 3‑chlorobenzyloxy analog of the target compound (5-((3-chlorobenzyl)oxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one; CHEMBL1436155; CAS 898421‑31‑3) inhibits recombinant human LDHA with an EC₅₀ of 270 nM [1]. The only structural difference between the analog and CAS 898456-74-1 is the substitution of a chlorine atom at the meta position of the benzyloxy phenyl ring. The target compound's unsubstituted benzyloxy group reduces molecular weight by 34.5 Da (394.43 vs. 428.9 g/mol) and lowers calculated logP (XLogP3‑AA of the analog = 2.6), which may improve ligand efficiency metrics while maintaining the critical furan-2-carbonyl piperazine pharmacophore essential for target binding.

LDHA inhibition Cancer metabolism Warburg effect

Calculated Physicochemical Property Profile vs. Heavier Benzyloxy-Substituted Analogs

Among the furan-2-carbonyl piperazine pyran-4-one series, the target compound occupies a favorable central position in the property space. Compared to the naphthalen-1-ylmethoxy analog (CAS 898456‑93‑4, C₂₆H₂₄N₂O₅, MW ~444.5 g/mol) , CAS 898456-74-1 has a significantly lower molecular weight (394.43 g/mol) and reduced aromatic ring count (2 vs. 3). Relative to the 3‑chlorobenzyloxy analog (MW 428.9, XLogP3‑AA 2.6) [1], the target compound eliminates the halogen atom, potentially improving aqueous solubility and reducing off-target binding risks while maintaining the hydrogen bond acceptor count (5) and zero hydrogen bond donors.

Drug-likeness Physicochemical property space Lead optimization

Available Purity Documentation vs. Uncharacterized Kojic Acid Derivatives

Commercially sourced CAS 898456-74-1 is supplied with a documented purity specification of ≥95% . Many in-class kojic acid–piperazine hybrids are synthesized as part of focused library efforts and distributed without batch-specific purity certificates. For tyrosinase inhibition assays where IC₅₀ values span a 1000‑fold dynamic range (0.21 µM to >200 µM) [1], even 5% impurity can confound activity measurements, particularly for potent compounds where minor contaminants may act as alternative substrates or non‑competitive inhibitors.

Compound procurement Purity specification Reproducibility

Defined Research Application Scenarios for 5-(Benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one (CAS 898456-74-1)


Primary Mushroom Tyrosinase Inhibition Screening and SAR Profiling

Use CAS 898456-74-1 as a probe compound in mushroom tyrosinase inhibition assays (L-DOPA substrate) to benchmark the activity of the furan-2-carbonyl piperazine congener series against the established kojic acid baseline (IC₅₀ ~24.6 µM). The class-level SAR data indicate that para-substituted, electron-withdrawing analogs achieve sub-micromolar IC₅₀ values, and this compound serves to test whether the unsubstituted benzyloxy group plus the furan-2-carbonyl extension is sufficient for potent competitive inhibition at the copper active site [1].

LDHA Inhibitor Hit Validation and Ligand Efficiency Optimization

Profile CAS 898456-74-1 as a lower-molecular-weight (394.43 g/mol) alternative to the 3-chlorobenzyloxy LDHA inhibitor (CHEMBL1436155, EC₅₀ = 270 nM, MW 428.9). Determine its EC₅₀ against recombinant human LDHA and calculate ligand efficiency metrics (LE, LLE) to assess whether removal of the chlorine substituent improves binding efficiency per heavy atom while retaining on-target activity [2].

Physicochemical Property Benchmarking Within Furan-2-Carbonyl Piperazine Pyran-4-One Series

Include CAS 898456-74-1 in a congeneric property panel measuring kinetic solubility, logD₇.₄, and microsomal stability alongside the 3-chlorobenzyloxy analog (CAS 898421-31-3) and the naphthalen-1-ylmethoxy analog (CAS 898456-93-4). The systematic variation in molecular weight (394.4 → 428.9 → 444.5) and aromatic ring count enables isolation of the benzyloxy substituent effect on ADME parameters, guiding lead selection for in vivo tyrosinase or LDHA target engagement studies .

Molecular Docking and Binding Mode Elucidation

Employ CAS 898456-74-1 in molecular docking studies against mushroom tyrosinase (or human tyrosinase-related protein 1) to determine whether the furan-2-carbonyl piperazine moiety establishes π–π interactions with Phe264 analogous to those observed for benzoylpiperazine hybrids. The furan oxygen provides an additional hydrogen bond acceptor that may engage His244 or Glu256 within the active site, differentiating its binding pose from the benzoyl series [1].

Quote Request

Request a Quote for 5-(benzyloxy)-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.